An In-depth Technical Guide to 2-Amino-4-pyridineacetic Acid for Drug Discovery Professionals
An In-depth Technical Guide to 2-Amino-4-pyridineacetic Acid for Drug Discovery Professionals
This guide provides a comprehensive technical overview of 2-Amino-4-pyridineacetic acid, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. We will delve into its chemical identity, synthesis, purification, analytical characterization, and its potential as a valuable building block in medicinal chemistry.
Core Chemical Identity and Physicochemical Properties
2-Amino-4-pyridineacetic acid, identified by the CAS number 887580-47-4 , is a pyridine derivative featuring both an amino group and an acetic acid moiety.[1][2][3] This unique combination of functional groups imparts specific chemical reactivity and potential for biological interactions, making it an attractive scaffold for the design of novel therapeutic agents.
Key Identification and Property Data
| Property | Value | Source(s) |
| CAS Number | 887580-47-4 | [1][2][3] |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Synonyms | 2-(2-Aminopyridin-4-yl)acetic acid | [1][2] |
| Boiling Point | 387.5°C at 760 mmHg | [1] |
Synthesis and Purification: A Strategic Approach
While a specific, peer-reviewed synthesis protocol for 2-Amino-4-pyridineacetic acid is not widely published, a plausible and efficient synthetic route can be designed based on established methodologies for related aminopyridine derivatives. The proposed pathway involves a multi-step process starting from commercially available precursors.
Proposed Synthetic Pathway
The synthesis of 2-Amino-4-pyridineacetic acid can be envisioned to proceed through the following key transformations. This proposed workflow is based on analogous reactions reported for similar pyridine compounds.
Caption: Proposed synthetic workflow for 2-Amino-4-pyridineacetic acid.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Radical Bromination of 2-Amino-4-methylpyridine
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Rationale: This initial step activates the methyl group for subsequent nucleophilic substitution. N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) is a standard method for benzylic and allylic bromination.
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Procedure:
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Dissolve 2-amino-4-methylpyridine in a suitable solvent such as carbon tetrachloride.
-
Add N-Bromosuccinimide and a catalytic amount of AIBN.
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Reflux the mixture under inert atmosphere, monitoring the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
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The crude 2-amino-4-(bromomethyl)pyridine can be purified by column chromatography.
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Step 2: Cyanation of 2-Amino-4-(bromomethyl)pyridine
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Rationale: Introduction of a nitrile group provides a direct precursor to the carboxylic acid functionality.
-
Procedure:
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Dissolve the purified 2-amino-4-(bromomethyl)pyridine in a polar aprotic solvent like dimethylformamide (DMF).
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Add sodium cyanide and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
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Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-amino-4-(cyanomethyl)pyridine.
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Step 3: Hydrolysis of 2-Amino-4-(cyanomethyl)pyridine
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Rationale: The final step involves the hydrolysis of the nitrile to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.
-
Procedure (Acid Hydrolysis):
-
Reflux the 2-amino-4-(cyanomethyl)pyridine in a strong aqueous acid such as 6M hydrochloric acid.
-
Monitor the reaction until the nitrile is fully converted.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain crude 2-Amino-4-pyridineacetic acid.
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Purification Protocol
Purification of the final product is crucial to remove any unreacted starting materials or byproducts.
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Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. A solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.
-
Procedure:
-
Dissolve the crude 2-Amino-4-pyridineacetic acid in a minimal amount of a hot solvent (e.g., ethanol/water mixture).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
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Analytical Characterization
Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - A singlet for the methylene (-CH₂) protons adjacent to the carboxylic acid. - A set of signals in the aromatic region corresponding to the three protons on the pyridine ring. - A broad singlet for the amino (-NH₂) protons. - A broad singlet for the carboxylic acid (-COOH) proton. |
| ¹³C NMR | - A signal for the carboxylic acid carbon. - A signal for the methylene carbon. - Five distinct signals for the carbons of the pyridine ring. |
| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (approx. 2500-3300). - N-H stretching vibrations from the amino group (approx. 3300-3500). - C=O stretch from the carboxylic acid (approx. 1700-1725). - C=C and C=N stretching vibrations from the pyridine ring (approx. 1400-1600). |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of 152.15. |
Analytical Workflow for Quality Control
Caption: A typical analytical workflow for the characterization and quality control of 2-Amino-4-pyridineacetic acid.
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. This makes 2-Amino-4-pyridineacetic acid a highly valuable building block for the synthesis of compound libraries for high-throughput screening and lead optimization.
Potential Therapeutic Areas
Derivatives of 2-aminopyridine have shown promise in several therapeutic areas:
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Oncology: The 2-aminopyridine moiety is found in several kinase inhibitors, a major class of anti-cancer drugs. The acetic acid side chain of 2-Amino-4-pyridineacetic acid provides a convenient handle for further chemical modification to target the ATP-binding site of various kinases.
-
Infectious Diseases: The nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors and donors, facilitating interactions with bacterial enzymes. This has led to the development of 2-aminopyridine-based antibacterial agents.
-
Inflammation and Immunology: Compounds containing the 2-aminopyridine scaffold have been investigated as inhibitors of enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS).[4]
Structure-Activity Relationship (SAR) Considerations
The 2-Amino-4-pyridineacetic acid molecule offers several points for chemical modification to explore structure-activity relationships:
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The Amino Group: Can be acylated, alkylated, or incorporated into heterocyclic rings to modulate binding affinity and selectivity.
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The Carboxylic Acid: Can be converted to esters, amides, or other bioisosteres to alter pharmacokinetic properties and target interactions.
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The Pyridine Ring: Can be further substituted to fine-tune electronic properties and steric interactions within a target's binding pocket.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling 2-Amino-4-pyridineacetic acid. While a specific safety data sheet (SDS) for this compound may be obtained from the supplier, general guidelines for handling aminopyridine derivatives should be followed.
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Hazard Statements (General for Aminopyridines): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
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PubMed. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase. [Link]
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MDPI. Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. [Link]
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National Institutes of Health. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. [Link]
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ResearchGate. (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link]
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ResearchGate. New method for preparation of (2-aminopyridin-4-yl)methanol | Request PDF. [Link]
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